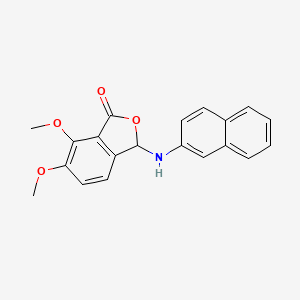
2-(Pyrimidin-2-ylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-2-ylamino)benzoic acid is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 2-aminopyrimidine with 2-chlorobenzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .
Applications De Recherche Scientifique
2-(Pyrimidin-2-ylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an antagonist to retinoid X receptor alpha (RXRα), leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound’s ability to modulate these pathways makes it a valuable candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-ylamino)benzoic acid
- 4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid
- 3-(4-(Pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid
Uniqueness
2-(Pyrimidin-2-ylamino)benzoic acid stands out due to its unique combination of a pyrimidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
2-(pyrimidin-2-ylamino)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-4-1-2-5-9(8)14-11-12-6-3-7-13-11/h1-7H,(H,15,16)(H,12,13,14) |
Clé InChI |
NNTYAXNEQRSVAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline](/img/structure/B12118956.png)

![4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)
![1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-](/img/structure/B12118977.png)
![3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12118983.png)
![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine](/img/structure/B12118988.png)





![[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]a mine](/img/structure/B12119044.png)

